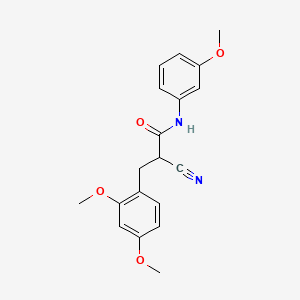

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide, also known as DMPPA, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. DMPPA is a member of the propanamide family, which are compounds that contain a carboxamide group attached to a propane chain. This compound has been studied for its ability to act as a substrate for various enzymes, as well as its ability to serve as a ligand for several metals.

Aplicaciones Científicas De Investigación

Bioactivity and Pharmacological Applications

Compounds with complex structures similar to 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide often exhibit a wide range of bioactivities. For instance, compounds extracted from natural products like Cnidium monnieri and Angelica pubescens, such as osthole, have been studied for their neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial activities. These pharmacological actions are believed to be associated with their modulatory effects on cellular signaling pathways, such as those involving cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels (Zhang et al., 2015).

Antimicrobial Compounds from Cyanobacteria

Cyanobacteria are a source of novel compounds with significant antimicrobial properties against multidrug-resistant (MDR) pathogens. A review of cyanobacterial compounds has highlighted several classes, including alkaloids, aromatic compounds, cyclic peptides, and terpenoids, with activity against bacteria, fungi, and Mycobacterium tuberculosis. This underscores the potential of naturally derived compounds in addressing the challenge of antibiotic resistance (Swain et al., 2017).

Environmental and Occupational Exposure Studies

While the focus is not directly on 2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide, understanding the impact of chemical exposure in environmental and occupational settings is crucial. Studies on bisphenol A (BPA) have shown the importance of assessing exposure levels and potential health effects in individuals with high occupational exposure compared to the general population. Such research highlights the need for comprehensive evaluations of chemical safety and health risks, particularly for those in regular contact with industrial chemicals (Ribeiro et al., 2017).

Propiedades

IUPAC Name |

2-cyano-3-(2,4-dimethoxyphenyl)-N-(3-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-23-16-6-4-5-15(10-16)21-19(22)14(12-20)9-13-7-8-17(24-2)11-18(13)25-3/h4-8,10-11,14H,9H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTGIXGVMKDRDLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(C#N)C(=O)NC2=CC(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2891505.png)

![2,5-Di-(2-ethylhexyl)-3,6-bis-(5''-N-hexyl-[2,2',5',2'']cterthiophen-5-yl)-pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B2891507.png)

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![3-[2-[4-(2-methylbutan-2-yl)phenoxy]heptanoylamino]-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)benzamide](/img/structure/B2891527.png)